Ald-Ph-PEG3-NH-Boc Ald-Ph-PEG3-NH-Boc Ald-Ph-PEG3-NH-Boc is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1807540-87-9
VCID: VC0517913
InChI: InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Molecular Formula: C21H32N2O7
Molecular Weight: 424.49

Ald-Ph-PEG3-NH-Boc

CAS No.: 1807540-87-9

Cat. No.: VC0517913

Molecular Formula: C21H32N2O7

Molecular Weight: 424.49

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ald-Ph-PEG3-NH-Boc - 1807540-87-9

Specification

CAS No. 1807540-87-9
Molecular Formula C21H32N2O7
Molecular Weight 424.49
IUPAC Name tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
Standard InChI Key AHMIDXZZBNCXCP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Appearance Solid powder

Introduction

Chemical Identity and Structural Composition

Ald-Ph-PEG3-NH-Boc (CAS 1807540-87-9) is a bifunctional linker molecule characterized by its distinct chemical composition and structure. The name reflects its key components: an aldehyde group (Ald), a phenyl ring (Ph), a triethylene glycol chain (PEG3), and a tert-butyloxycarbonyl (Boc) protected amine group . This molecular architecture provides dual reactive functionality, making it exceptionally valuable for sequential conjugation strategies in chemical biology and medicinal chemistry.

Structurally, Ald-Ph-PEG3-NH-Boc represents a careful balance between reactivity and stability. The aldehyde group provides selective reactivity toward specific nucleophiles, while the protected amine remains dormant until deliberate deprotection. This orthogonal reactivity profile enables precise control over conjugation reactions, which is particularly important when working with sensitive biomolecules or creating complex molecular architectures.

Physical and Chemical Properties

Understanding the physical and chemical properties of Ald-Ph-PEG3-NH-Boc is essential for its effective application in research and development. The compound's properties dictate its behavior in various chemical environments and influence its suitability for specific applications.

Chemical Reactivity Profile

The distinctive chemical reactivity of Ald-Ph-PEG3-NH-Boc stems from its dual functionality. The aldehyde group readily reacts with hydrazide and aminooxy groups, forming hydrazone and oxime linkages, respectively . These reactions occur under mild conditions and exhibit high selectivity, making them valuable tools in bioconjugation chemistry.

The Boc-protected amine represents a latent reactive site that can be unmasked through acidic deprotection. Once the Boc group is removed, the resulting primary amine becomes available for reactions with carboxylic acids, activated NHS esters, and various carbonyl compounds . This sequential reactivity allows for staged conjugation strategies where one end of the molecule can be selectively functionalized before addressing the other.

Applications in Research and Development

Ald-Ph-PEG3-NH-Boc has emerged as a versatile tool across multiple scientific disciplines, with particular significance in bioconjugation chemistry, pharmaceutical development, and chemical biology.

Bioconjugation and Protein Modification

The primary application of Ald-Ph-PEG3-NH-Boc lies in bioconjugation—the process of linking biomolecules to other entities through chemical bonds. The compound's aldehyde functionality provides a selective means to target hydrazide or aminooxy-modified biomolecules, while the protected amine can later be deprotected and used for additional conjugation steps .

In protein modification, this selective reactivity is particularly valuable. The ability to conduct site-specific conjugation helps preserve protein function while introducing desired modifications. The non-cleavable nature of the linker ensures stability under physiological conditions, making it suitable for applications requiring durable connections between molecular components .

Drug Delivery Systems

The pharmaceutical sector employs Ald-Ph-PEG3-NH-Boc in developing advanced drug delivery systems. The PEG component enhances the water solubility of hydrophobic drugs, potentially improving their bioavailability and pharmacokinetic profiles . Additionally, the flexible PEG chain can provide steric protection against enzymatic degradation and reduce immunogenicity—critical factors in developing effective therapeutic agents.

The following table summarizes the major applications of Ald-Ph-PEG3-NH-Boc in research and development:

Application AreaSpecific UsesBeneficial PropertiesReference
Bioconjugation ChemistryProtein labeling, crosslinking, biomolecule modificationSelective reactivity, orthogonal functionality
Pharmaceutical DevelopmentDrug delivery systems, PROTACs, targeted therapeuticsEnhanced solubility, biocompatibility, controlled conjugation
Chemical BiologyProbe development, protein modification, conjugate synthesisDual functionality, non-cleavable linkage
Industrial ApplicationsChemical catalysis, agrochemicals, active pharmaceutical ingredientsVersatile linking capabilities

PROTAC Development

An emerging application for Ald-Ph-PEG3-NH-Boc is in the field of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules facilitate targeted protein degradation by simultaneously binding both a target protein and an E3 ubiquitin ligase . The compound serves as a linker in PROTAC synthesis, providing the necessary spacing between protein-binding moieties while maintaining water solubility .

The flexible PEG backbone of Ald-Ph-PEG3-NH-Boc allows the PROTAC to adopt conformations that facilitate formation of the ternary complex required for targeted protein degradation. This application highlights the importance of precise molecular design in developing effective therapeutic strategies for previously "undruggable" targets.

Industrial Applications

Current Research Trends and Future Prospects

The ongoing evolution of chemical biology and medicinal chemistry continues to expand the applications of specialized linkers like Ald-Ph-PEG3-NH-Boc. Current research trends suggest several promising directions for future development and application.

Advances in Targeted Therapeutics

The field of targeted therapeutics, including antibody-drug conjugates (ADCs), represents a significant area where Ald-Ph-PEG3-NH-Boc and similar linkers play crucial roles. As a non-cleavable bioconjugation linker, it provides stable connections between targeting moieties (e.g., antibodies) and therapeutic payloads . This stability ensures that the payload remains attached until the conjugate reaches its intended target, potentially reducing off-target effects and improving therapeutic index.

Future research may focus on optimizing linker properties to enhance in vivo stability, improve pharmacokinetics, and reduce potential immunogenicity. The continued refinement of bioconjugation techniques using such linkers will likely contribute to the development of more effective and safer targeted therapeutics.

Expanding PROTAC Applications

The emergence of PROTACs as a novel therapeutic modality represents an exciting frontier in drug discovery. Ald-Ph-PEG3-NH-Boc's utility as a PROTAC linker highlights its importance in this field . Future research will likely explore structure-activity relationships of various linkers, including PEG derivatives of different lengths and compositions, to optimize PROTAC efficacy and selectivity.

The ability to fine-tune linker properties could lead to improved PROTAC designs with enhanced binding characteristics, better cellular penetration, and more efficient protein degradation. These advances could potentially expand the range of druggable targets and provide new therapeutic options for challenging diseases.

Novel Conjugation Strategies

The continued development of novel bioconjugation strategies represents another promising direction for research involving Ald-Ph-PEG3-NH-Boc. Recent advances in click chemistry, photoactivatable conjugation, and enzyme-mediated labeling might be combined with the orthogonal reactivity of this compound to create even more sophisticated conjugation approaches.

Such methodological advances could enable more precise control over conjugation site, stoichiometry, and orientation—factors that significantly influence the properties and function of bioconjugates. The development of these techniques would benefit numerous fields, from fundamental research to clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator